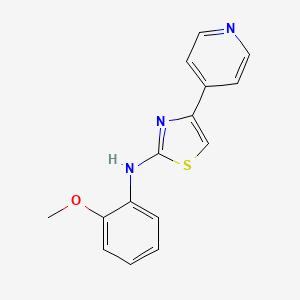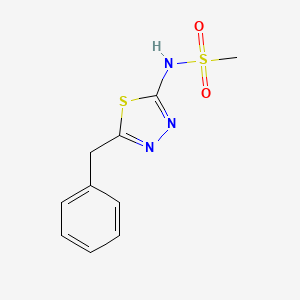
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide, also known as DDEB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide is primarily based on its ability to inhibit PARP activity. PARP is an enzyme that is involved in DNA repair and cell survival. When DNA is damaged, PARP is activated and catalyzes the formation of poly(ADP-ribose) chains on DNA. This process recruits DNA repair proteins to the site of damage and facilitates DNA repair. However, excessive activation of PARP can lead to depletion of cellular energy and cell death. This compound inhibits PARP activity by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells by inhibiting PARP activity. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. Moreover, this compound has been reported to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has several advantages as a tool for scientific research. It is a potent inhibitor of PARP activity and has been shown to be effective in inhibiting the growth of cancer cells. Moreover, this compound has been used as a probe to study the binding properties of PARP inhibitors and to develop new PARP inhibitors with improved efficacy. However, there are also some limitations associated with the use of this compound in lab experiments. It has been reported to have low solubility in water, which can limit its bioavailability and effectiveness. Moreover, this compound has been shown to be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Future Directions
There are several future directions for the research on 3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy or radiation therapy. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases or autoimmune disorders. Moreover, there is a need to develop more potent and selective PARP inhibitors based on the structure of this compound. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. It is a potent inhibitor of PARP activity and has been shown to be effective in inhibiting the growth of cancer cells. Moreover, this compound has been used as a probe to study the binding properties of PARP inhibitors and to develop new PARP inhibitors with improved efficacy. However, there are also some limitations associated with its use in lab experiments, such as low solubility and toxicity to normal cells. There are several future directions for the research on this compound, including investigating its efficacy in combination with other anticancer agents and exploring its potential as a therapeutic agent for other diseases.
Synthesis Methods
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylamine with ethyl 4-chlorobenzoate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the intermediate with 3,5-dichlorobenzoyl chloride. The synthesis method of this compound is well-established and has been reported in several scientific literature.
Scientific Research Applications
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. This compound has also been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, this compound has been used as a probe to study the binding properties of PARP inhibitors and to develop new PARP inhibitors with improved efficacy.
properties
IUPAC Name |
3,5-dichloro-N-(2,4-dimethylphenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-4-22-16-13(18)8-12(9-14(16)19)17(21)20-15-6-5-10(2)7-11(15)3/h5-9H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDDUNSCXFZGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)

![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)

![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)


![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)

![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)


